2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole
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Overview
Description
The compound “2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole” is a complex organic molecule that contains several functional groups including a pyrazole ring, an azetidine ring, and a benzoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The azetidine ring could be formed through a cyclization reaction of a suitable amine precursor . The benzoxazole ring could be formed through a cyclodehydration reaction of a 2-aminophenol precursor .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, the azetidine ring is a four-membered ring with one nitrogen atom, and the benzoxazole ring is a fused ring system containing a benzene ring and an oxazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in it. For example, the bromine atom on the pyrazole ring could be a site for nucleophilic substitution reactions . The azetidine ring could be involved in ring-opening reactions . The benzoxazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (nitrogen and oxygen) could make this compound polar and therefore soluble in polar solvents . The presence of aromatic rings could contribute to its UV-visible absorption spectrum .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-3-11(16)1-2-13(12)21-14/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJWYKSIHUSHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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